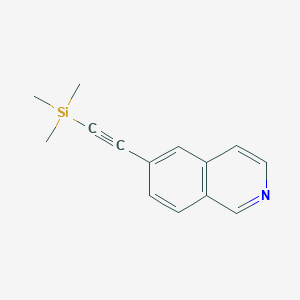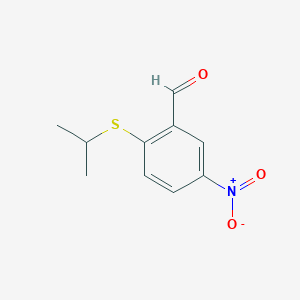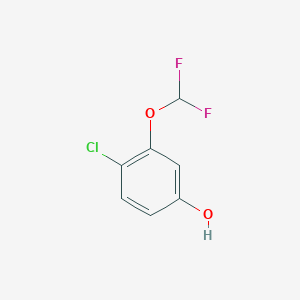
1-Benzothiazol-6-yl-imidazolidin-2-one
概述
描述
1-Benzothiazol-6-yl-imidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole and imidazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable molecule for scientific research.
作用机制
Target of Action
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Mode of Action
The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Biochemical Pathways
Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Result of Action
Certain derivatives of imidazolidin-2-one have been found to possess anti-inflammatory activity and relatively low cytotoxicity .
生化分析
Biochemical Properties
1-Benzothiazol-6-yl-imidazolidin-2-one plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with metal catalysts, organocatalysts, and carbonylation reactions . These interactions facilitate the formation of imidazolidin-2-ones and benzimidazolidin-2-ones, which are structural motifs present in pharmaceuticals, natural products, and chiral auxiliaries . The nature of these interactions involves the incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular processes includes alterations in enzyme activity, protein synthesis, and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. These interactions can result in the inhibition or activation of enzymatic pathways, ultimately affecting cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses of the compound exhibit minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization for therapeutic applications. These findings are essential for understanding the compound’s safety profile and its potential use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes the modulation of enzyme activity, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s therapeutic potential and its impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biochemical activity and therapeutic efficacy. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its delivery for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function, as they influence its interactions with biomolecules and its impact on cellular processes. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiazol-6-yl-imidazolidin-2-one typically involves the reaction of benzothiazole derivatives with imidazolidinone precursors. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The imidazolidinone moiety can be introduced through various synthetic pathways, such as the reaction of 1,2-diamines with carbon dioxide in the presence of a dehydrative activator like diphenylphosphoryl azide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic methods, including metal catalysis and organocatalysis, are often employed to enhance the efficiency of the synthesis . The use of continuous flow reactors and green chemistry principles can further improve the sustainability of the production process .
化学反应分析
Types of Reactions: 1-Benzothiazol-6-yl-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or imidazolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
1-Benzothiazol-6-yl-imidazolidin-2-one has a wide range of applications in scientific research:
相似化合物的比较
Benzothiazole: Shares the benzothiazole ring but lacks the imidazolidinone moiety.
Imidazolidinone: Contains the imidazolidinone ring but lacks the benzothiazole moiety.
Benzimidazolidin-2-one: Similar structure but with a benzimidazole ring instead of benzothiazole.
Uniqueness: 1-Benzothiazol-6-yl-imidazolidin-2-one is unique due to the combination of benzothiazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound for diverse applications in research and industry .
属性
IUPAC Name |
1-(1,3-benzothiazol-6-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQDTRQWCBEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)


![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
